Nomega-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine
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Overview
Description
Nomega-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine is a synthetic compound primarily used in biochemical and proteomics research. It is known for its specific interactions with certain biological molecules, making it a valuable tool in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nomega-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine typically involves the reaction of L-arginine with 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective sulfonylation of the arginine molecule. The process involves:
Reactants: L-arginine and 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride.
Solvent: Commonly used solvents include dichloromethane or dimethylformamide.
Catalysts: Base catalysts such as triethylamine are often used to facilitate the reaction.
Temperature: The reaction is typically conducted at room temperature to avoid any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Nomega-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.
Scientific Research Applications
Nomega-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, particularly in targeting specific enzymes or pathways, is ongoing.
Industry: It is used in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of Nomega-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to these targets, often inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents.
Comparison with Similar Compounds
Nomega-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine can be compared with other sulfonylated arginine derivatives:
Nalpha-Fmoc-Nomega-(4-methoxy-2,3,6-trimethylphenylsulfonyl)-D-arginine: Similar in structure but with different protecting groups, affecting its reactivity and applications.
Nalpha-Boc-Nomega-(4-methoxy-2,3,6-trimethylphenylsulfonyl)-D-arginine: Another derivative with distinct protecting groups, used in different synthetic and research contexts.
These comparisons highlight the uniqueness of this compound in terms of its specific interactions and applications in scientific research.
Properties
IUPAC Name |
2-amino-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O5S/c1-9-8-13(25-4)10(2)11(3)14(9)26(23,24)20-16(18)19-7-5-6-12(17)15(21)22/h8,12H,5-7,17H2,1-4H3,(H,21,22)(H3,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSAEZSSVDNYPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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